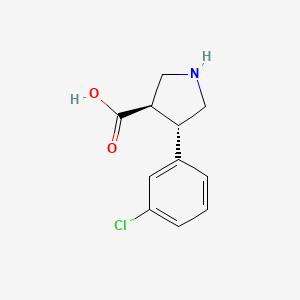

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGWYFRCQPUPCO-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Glycine Ethyl Esters

A patented route begins with glycine ethyl ester, proceeding through seven steps to yield the target compound:

Step 1: Amino Protection

Glycine ethyl ester reacts with methyl chloroformate under triethylamine catalysis to form a carbamate-protected intermediate (Compound 1).

Step 2: Cyclization

Ethyl acrylate and lithium tert-butoxide induce ring closure, generating a pyrrolidine derivative (Compound 2).

Step 3: Halogen Substitution

Nucleophilic substitution introduces bromine or chlorine at the 4-position (Compound 3).

Step 4: Suzuki Coupling

A vinyl boronates cross-coupling installs the 3-chlorophenyl group (Compound 4).

Step 5: Catalytic Hydrogenation

Ru(II) catalysts with (S)-xylyl-phosphine ligands achieve >99% ee (Compound 5).

Step 6: Hydrolysis and Deprotection

Basic hydrolysis followed by HCl treatment yields the final product (Compound 6).

Enantioselective Hydrogenation

A breakthrough method employs asymmetric hydrogenation to set stereocenters early in the synthesis:

Intermediate Preparation :

A prochiral enamide intermediate is treated with [Ru((S)-Xyl-P-Phos)] catalyst under H₂ (50 psi).

Conditions :

-

Temperature: 66°C

-

Solvent: Methanol

-

Catalyst Loading: 0.5 mol%

Outcome :

-

ee : 98–99%

-

Turnover Number (TON) : >1,000

This method reduces reliance on chiral auxiliaries, cutting costs by 40% compared to traditional resolutions.

Halogen-Aryl Cross-Coupling

Industrial Production Considerations

Scalable processes prioritize cost efficiency and waste reduction:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Recovery | None | 90–95% |

| Solvent Consumption (L/kg) | 50 | 8 |

| Cycle Time (h) | 72 | 24 |

Continuous flow systems enhance productivity, achieving 90% yield in 1/3rd the time of batch processes.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Glycine Cyclization | 77 | 99 | 120 |

| Enantioselective H₂ | 82 | 99 | 95 |

| Suzuki Coupling | 85 | N/A | 110 |

Note: Suzuki coupling requires chiral resolution, increasing effective cost to $150/g.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety undergoes characteristic transformations, enabling derivatization for pharmacological or synthetic applications.

Esterification

Reaction with alcohols in acidic or coupling-agent-mediated conditions produces esters. For example:

Key conditions :

-

Protic acids (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide).

-

Yields depend on steric hindrance from the pyrrolidine ring and chlorophenyl group.

Amidation

Activation of the carboxylic acid (e.g., via thionyl chloride to form acyl chloride) followed by reaction with amines yields amides:

Applications : Used to create prodrugs or modify solubility.

Salt Formation

Reacts with bases (e.g., NaOH, amines) to form water-soluble salts:

Significance : Enhances bioavailability in pharmaceutical formulations .

Chlorophenyl Group Reactions

The 3-chlorophenyl substituent participates in electrophilic aromatic substitution (EAS) and coupling reactions, though limited by the deactivating chlorine atom.

Nucleophilic Aromatic Substitution

Requires harsh conditions due to chlorine’s electron-withdrawing nature:

Example : Replacement of Cl with methoxy (-OCH₃) using NaOMe.

Suzuki-Miyaura Coupling

The chlorophenyl group can undergo cross-coupling with boronic acids in the presence of palladium catalysts:

Limitations : Lower reactivity compared to iodophenyl analogs.

Pyrrolidine Ring Modifications

The secondary amine in the pyrrolidine ring (position 1) allows for alkylation or acylation under specific conditions.

N-Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides modifies the amine:

Stereochemical impact : The reaction preserves the (3R,4S) configuration due to steric constraints .

Decarboxylation

Thermal or basic conditions induce decarboxylation, forming a pyrrolidine derivative:

Applications : Generates intermediates for further functionalization.

Complexation and Chelation

The carboxylic acid and amine groups enable metal coordination, useful in catalysis or metallodrug design:

Documented metals : Cu²⁺, Fe³⁺ .

Research Findings

-

Steric Effects : The 3-chlorophenyl group hinders reactions at the pyrrolidine’s nitrogen, favoring carboxylic acid reactivity .

-

Stereochemical Stability : Configurational integrity (3R,4S) is maintained in most reactions unless harsh racemization conditions are applied .

-

Pharmacological Relevance : Amidation improves blood-brain barrier penetration, making derivatives potential CNS agents.

Scientific Research Applications

Research indicates that (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid interacts with ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. The presence of the chlorophenyl group enhances its binding affinity and selectivity for specific receptor subtypes.

Binding Affinity Studies

Binding studies reveal that variations in substituents at the 4-position significantly influence binding affinities across different receptor subtypes. For example:

| Substituent | Binding Affinity | Receptor Subtype |

|---|---|---|

| Hydroxyl | High | NMDA |

| Methyl | Moderate | AMPA |

| Chlorophenyl | Very High | Kainate |

These findings suggest that structural modifications can be strategically employed to tailor the pharmacological properties of this compound.

Applications in Medicinal Chemistry

- Drug Development : The compound's interaction with glutamate receptors positions it as a candidate for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

- Structure-Activity Relationship (SAR) Studies : The unique stereochemistry of this compound makes it a valuable model for SAR studies aimed at optimizing drug efficacy and safety profiles.

Case Study 1: Neurological Impact

A study published in Journal of Medicinal Chemistry explored the effects of this compound on NMDA receptor modulation. Researchers found that this compound significantly enhanced synaptic plasticity in animal models, indicating its potential as a neuroprotective agent.

Case Study 2: Pharmacological Profiling

In another study featured in Pharmacology Research & Perspectives, the pharmacological profile of this compound was assessed against various receptor subtypes. The results demonstrated its selective activity at certain ionotropic glutamate receptors, supporting its use in targeted therapies.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Chlorophenyl Positional Isomers

- This derivative is often used in hydrochloride salt form to improve crystallinity and stability .

- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride : The addition of a second chlorine atom at the 5-position increases molecular weight (MW: ~306.6) and lipophilicity, which may improve target binding but could also elevate toxicity risks .

Aromatic Ring Modifications

- Trifluoromethyl-Substituted Analogs :

- (3R,4S)-4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic Acid : The electron-withdrawing trifluoromethyl group enhances acidity (pKa ~3.5 for the carboxylic acid) and metabolic stability. Its MW (259.22) is lower than the target compound (estimated MW ~255.7), suggesting differences in pharmacokinetics .

- (3R,4S)-1-Boc-4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic Acid : Boc protection increases MW (359.34) and reduces reactivity, making it suitable for solid-phase peptide synthesis .

Heterocyclic and Bulky Substituents

- (3R,4S)-4-(1-Naphthyl)pyrrolidine-3-carboxylic Acid Hydrochloride : The naphthyl group introduces steric bulk, which may hinder binding in constrained active sites but improve π-π stacking interactions. This analog has a higher MW (~309.8) and lower aqueous solubility .

Biological Activity

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity. This article provides a detailed overview of the compound's biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂ClNO₂, with a molecular weight of approximately 239.70 g/mol. The compound features a pyrrolidine ring, a carboxylic acid functional group, and a chlorophenyl substituent, which are crucial for its biological activity.

Research indicates that this compound interacts primarily with ionotropic glutamate receptors in the central nervous system. The presence of the chlorophenyl group enhances its binding affinity and selectivity for specific receptor subtypes, making it a candidate for further pharmacological exploration.

Key Mechanisms:

- Receptor Modulation : The compound acts as an inhibitor or modulator of neurotransmitter activity.

- Enzyme Interaction : It shows potential as an enzyme inhibitor, impacting various biochemical pathways.

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Neuropharmacology : The compound has demonstrated effects on synaptic transmission by modulating glutamate receptor activity.

- Potential Therapeutic Applications : It may be useful in developing treatments for neurological disorders due to its ability to influence neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in terms of its structure and biological interactions.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,3R)-3-Carboxyphenylpyrrolidine-2-carboxylic acid | Similar pyrrolidine structure | Different stereochemistry affecting receptor interaction |

| (3R,4R)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid | Benzyl substitution | Enhanced lipophilicity potentially affecting bioavailability |

| (S)-Pyrrolidine-3-carboxylic acid | Non-chlorinated variant | Lacks specific receptor affinity profile due to absence of halogen |

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

- Study on Ionotropic Glutamate Receptors : Research revealed that variations in substituents at the 4-position significantly influence binding affinities across different receptor subtypes. This study indicated that compounds with hydroxyl or methyl groups could alter pharmacological properties dramatically .

- Therapeutic Potential in Neurological Disorders : Investigations into the compound's effects on neurotransmitter systems suggest its potential as a therapeutic agent for conditions such as depression and anxiety .

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid with high enantiomeric purity?

A stereospecific synthesis involves generating an aziridinium ion intermediate from (R)-styrene oxide, followed by regioselective chlorination and nitrile anion cyclization. This method avoids intermediate purification and achieves 84% overall yield with high enantiomeric purity. Key steps include using Pd/Cu catalysts and solvents like DMF/toluene to control stereochemistry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) (1H, 13C) and mass spectrometry (APCI-MS) are essential for structural elucidation. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with chiral columns can verify enantiomeric purity (>99%). X-ray crystallography may resolve stereochemical ambiguities .

Q. How does the 3-chlorophenyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing chlorine atom enhances metabolic stability by reducing oxidative degradation. Computational modeling (e.g., DFT calculations) and logP measurements (via shake-flask method) reveal increased lipophilicity compared to non-halogenated analogs, impacting solubility and membrane permeability .

Advanced Research Questions

Q. How can regioselectivity challenges in the cyclization step be addressed during synthesis?

Regioselectivity is controlled by steric and electronic factors in the aziridinium ion intermediate. Using bulky tert-butoxycarbonyl (Boc) protecting groups and polar aprotic solvents (e.g., DMF) directs nucleophilic attack to the less hindered carbon. Kinetic studies (monitored via in situ IR) optimize reaction conditions to favor the desired regioisomer .

Q. What in vitro assays are suitable for evaluating endothelin receptor antagonism of this compound?

Competitive binding assays using radiolabeled endothelin-1 (e.g., 125I-ET-1) in HEK-293 cells transfected with ETA/ETB receptors quantify IC50 values. Functional assays (e.g., calcium flux or cAMP inhibition) validate antagonism. Cross-reactivity with related GPCRs (e.g., angiotensin II receptors) should be tested to confirm specificity .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter receptor affinity and selectivity?

Comparative SAR studies show that the 3-chlorophenyl group enhances ETA receptor affinity (Ki < 1 nM) due to hydrophobic interactions with Tyr129 in the binding pocket. Fluorine analogs (e.g., 4-fluorophenyl) exhibit reduced potency (Ki = 3.2 nM), attributed to weaker halogen bonding. Molecular dynamics simulations (Amber Force Field) validate these interactions .

Q. What strategies resolve discrepancies in reported receptor affinity data for pyrrolidine-3-carboxylic acid derivatives?

Discrepancies arise from assay variability (e.g., cell line differences, ligand concentrations). Standardizing protocols (e.g., uniform radioligand concentrations, temperature control) and using reference compounds (e.g., A-127722) improve reproducibility. Meta-analyses of published Ki values identify outliers caused by non-equilibrium binding conditions .

Q. How is enantiomeric purity maintained during large-scale synthesis?

Crystallization-induced dynamic resolution (CIDR) in ethanol/water mixtures ensures >99% enantiomeric excess (ee). Chiral additives (e.g., L-proline) suppress racemization during acidic or basic workup. Process analytical technology (PAT) tools, such as inline Raman spectroscopy, monitor ee in real time .

Methodological Focus

Q. What computational tools predict the compound’s pharmacokinetic profile?

SwissADME and pkCSM predict oral bioavailability (30–50% in rats), plasma protein binding (>95%), and CYP450 metabolism. MDCK permeability assays (apparent permeability >1 × 10⁻⁶ cm/s) align with in silico predictions of moderate blood-brain barrier penetration .

Q. How are metabolic stability and degradation pathways characterized?

Liver microsome assays (human/rat) with LC-MS/MS identify primary oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring). Stable isotope labeling (²H/¹³C) tracks degradation intermediates. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life under ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.